molecular formula C8H10BrNO B13549856 (s)-4-(1-Aminoethyl)-2-bromophenol

(s)-4-(1-Aminoethyl)-2-bromophenol

Cat. No.: B13549856
M. Wt: 216.07 g/mol
InChI Key: JSYOICGOTJHSPH-YFKPBYRVSA-N
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Description

(S)-4-(1-Aminoethyl)-2-bromophenol: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an aminoethyl group attached to a bromophenol structure, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)-2-bromophenol typically involves the asymmetric synthesis of α-chiral primary amines. One of the state-of-the-art methods includes the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method is advantageous due to its high specificity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes using engineered enzymes. These processes are designed to be cost-effective and environmentally friendly, reducing the need for harsh chemical reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)-2-bromophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of phenol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce phenol derivatives.

Scientific Research Applications

(S)-4-(1-Aminoethyl)-2-bromophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations to produce the final product, with the enzyme facilitating the reaction through its active site.

Comparison with Similar Compounds

(S)-4-(1-Aminoethyl)-2-bromophenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical transformations and applications.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-2-bromophenol

InChI

InChI=1S/C8H10BrNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

JSYOICGOTJHSPH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)O)Br)N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Br)N

Origin of Product

United States

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